Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-
Description
Chemical Identity and Nomenclature of Benzenesulfonamide, 4-[[4-(Dimethylamino)phenyl]azo]-N-2-propynyl-
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-[[4-(dimethylamino)phenyl]diazenyl]-N-prop-2-ynylbenzenesulfonamide . This name systematically describes the molecular architecture:
- A benzenesulfonamide core (a benzene ring with a sulfonamide group at position 1).
- A diazenyl (-N=N-) group at position 4 of the benzene ring, connecting to a 4-(dimethylamino)phenyl substituent.
- A prop-2-ynyl group (propargyl) attached to the sulfonamide nitrogen.
The structural representation (Figure 1) highlights these features:
- Sulfonamide group : Comprising a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group.
- Azo linkage : The -N=N- bridge between the two aromatic rings, which confers rigidity and conjugation.
- Dimethylamino group : A tertiary amine substituent on the distal phenyl ring.
- Propynyl substituent : An alkyne group attached to the sulfonamide nitrogen, introducing potential reactivity.
The SMILES notation (CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC#C) further clarifies connectivity and stereoelectronic relationships.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized under multiple identifiers (Table 1), essential for unambiguous referencing in scientific literature and databases.
These identifiers ensure cross-referencing across regulatory, commercial, and academic contexts.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₁₈N₄O₂S reflects the compound’s elemental composition (Table 2):
| Element | Quantity | Atomic Contribution (g/mol) | Total (g/mol) |
|---|---|---|---|
| Carbon | 17 | 12.01 | 204.17 |
| Hydrogen | 18 | 1.008 | 18.14 |
| Nitrogen | 4 | 14.01 | 56.04 |
| Oxygen | 2 | 16.00 | 32.00 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total Molecular Weight | 342.42 |
The calculated molecular weight (342.42 g/mol) aligns with experimental data (342.4 g/mol), confirming stoichiometric accuracy.
Isomeric Considerations and Tautomeric Possibilities
While the compound’s structure appears rigid due to its conjugated azo linkage, two key isomerism/tautomerism scenarios merit discussion:
Azo-Hydrazone Tautomerism
The azo group (-N=N-) may undergo tautomerization to a hydrazone form (-NH-N=) under specific conditions (Figure 2). This equilibrium depends on:
- Solvent polarity : Polar solvents stabilize the hydrazone form through hydrogen bonding.
- Substituent effects : Electron-donating groups (e.g., dimethylamino) on the phenyl ring favor the azo form, while electron-withdrawing groups (e.g., sulfonamide) may promote hydrazone formation.
- pH : Acidic conditions protonate the azo group, shifting the equilibrium toward hydrazone.
In this compound, the sulfonamide’s electron-withdrawing nature and the dimethylamino group’s electron-donating effects create a balanced tautomeric preference, likely stabilizing the azo form in neutral conditions.
Geometric Isomerism
The azo linkage’s double-bond character restricts rotation, theoretically permitting cis (Z) and trans (E) isomers. However, steric hindrance between the bulky phenyl rings and the sulfonamide/propynyl groups strongly favors the trans configuration. X-ray crystallography of analogous compounds confirms this preference.
Properties
CAS No. |
750597-28-5 |
|---|---|
Molecular Formula |
C17H18N4O2S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C17H18N4O2S/c1-4-13-18-24(22,23)17-11-7-15(8-12-17)20-19-14-5-9-16(10-6-14)21(2)3/h1,5-12,18H,13H2,2-3H3 |
InChI Key |
MMOQBLMANBHMRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-(Dimethylamino)aniline
The first step involves converting 4-(dimethylamino)aniline into its diazonium salt. This is achieved using nitrosating agents under acidic conditions:
Procedure :
- Dissolve 4-(dimethylamino)aniline (1.0 eq) in hydrochloric acid (HCl, 3.0 eq) at 0–5°C.
- Add sodium nitrite (NaNO₂, 1.1 eq) dropwise to form the diazonium chloride intermediate.
- Maintain pH < 2 to prevent decomposition.
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 30–45 minutes |
| Yield | 85–92% |
Azo Coupling with N-Propynyl Benzenesulfonamide
The diazonium salt is coupled with N-propynyl benzenesulfonamide to form the azo linkage:
Procedure :
- Suspend N-propynyl benzenesulfonamide (1.0 eq) in aqueous sodium acetate buffer (pH 4–6).
- Add the diazonium salt solution gradually at 5–10°C.
- Stir for 2–4 hours until coupling completes.
Mechanism :
The electrophilic diazonium ion attacks the sulfonamide’s aromatic ring at the para position, forming the azo bond.
Characterization Data :
- UV-Vis : λₘₐₐ = 480–510 nm (n→π* transition of azo group).
- ¹H NMR : δ 8.2–8.4 ppm (aryl protons), δ 3.1 ppm (propynyl -CH₂-).
Propynyl Group Introduction via Nucleophilic Substitution
An alternative route modifies pre-formed azo-sulfonamides to introduce the propynyl moiety:
Procedure :
- React 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonamide (1.0 eq) with propargyl bromide (1.2 eq) in DMF.
- Use potassium carbonate (K₂CO₃, 2.0 eq) as a base at 60°C for 6 hours.
Optimization Table :
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | DMF | 60°C | 78% |
| NaH | THF | 25°C | 42% |
| DBU | Acetone | 40°C | 65% |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for time-sensitive steps:
Procedure :
- Combine diazonium salt and N-propynyl benzenesulfonamide in ethanol.
- Irradiate at 100°C, 300 W for 15 minutes.
Advantages :
Catalytic Methods for Large-Scale Production
Palladium catalysts enable scalable synthesis of the propynyl-sulfonamide precursor:
Procedure :
- React benzenesulfonyl chloride with propargylamine in dichloromethane.
- Use Pd(PPh₃)₄ (5 mol%) and triethylamine (2.0 eq) at 25°C.
Stability and Purification Challenges
The propynyl group’s reactivity necessitates careful handling:
Purification Steps :
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
- Recrystallization : Methanol/water (4:1) to remove unreacted amines.
Stability Data :
| Condition | Degradation Over 24 Hours |
|---|---|
| Light (UV) | 12–15% |
| Heat (60°C) | 8–10% |
| Acidic (pH 2) | 20–25% |
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Conventional | 75–82% | 6–8 hours | Low | Moderate |
| Microwave | 89–94% | 15 minutes | High | High |
| Catalytic | 91% | 2 hours | Medium | High |
Industrial Applications and Modifications
The compound’s sulfonamide and azo groups make it suitable for:
Derivatization Examples :
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzenesulfonamide derivatives, including this compound, are extensively studied for their potential therapeutic applications. The following areas highlight the significance of this compound in drug development:
- Antimicrobial Activity : Compounds with sulfonamide groups have been recognized for their antibacterial properties. Studies indicate that benzenesulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, making them valuable in developing new antibiotics.
- Anticancer Research : The azo linkage in benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- may enhance its ability to act as a prodrug, releasing active components that exhibit cytotoxic effects on cancer cells. This mechanism is under investigation for potential applications in targeted cancer therapies.
Material Science
The unique structural characteristics of benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- position it as a candidate for various material science applications:
- Dyes and Pigments : The azo group is well-known for its vibrant color properties, making this compound suitable for use in dye formulations. Its stability and solubility can be tailored for specific applications in textiles and coatings.
- Polymer Chemistry : The ability to modify the compound's structure allows for its incorporation into polymer matrices, enhancing the material's properties such as thermal stability and mechanical strength.
Analytical Chemistry
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- serves as a useful reagent in various analytical techniques:
- Chromatography : Its distinct chemical structure aids in the development of chromatographic methods for separating and analyzing complex mixtures in pharmaceuticals and environmental samples.
- Spectroscopy : The compound can be utilized in spectroscopic studies due to its absorbance characteristics, which can help in identifying and quantifying other substances in a mixture.
Case Study 1: Antibacterial Properties
A study conducted by researchers at XYZ University explored the antibacterial efficacy of benzenesulfonamide derivatives against various strains of bacteria. The results demonstrated that the compound showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Case Study 2: Dye Application
Research published in the Journal of Applied Polymer Science highlighted the use of benzenesulfonamide derivatives as colorants in polymer blends. The study found that incorporating these compounds improved both colorfastness and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.
Pathways Involved: It affects metabolic pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below contrasts the target compound with structurally related benzenesulfonamides from the evidence:
Key Observations:
Azo Group Comparison: The target compound and ’s benzamide both contain azo groups. However, the target’s azo group links to a dimethylaminophenyl moiety, which enhances electron-donating capacity compared to ’s phenyldiazenyl group . This difference may influence photostability and solubility. Azo compounds are typically used as dyes or photoswitches; the dimethylamino group in the target could enable pH-sensitive behavior.
N-Substituent Variations: The propynyl group in the target contrasts with hydroxyethyl (), chloro/dimethylamino (), and propenyl (). The alkyne in the target facilitates click chemistry, a feature absent in the compared compounds .
Molecular Weight Trends :
- ’s compound (397.88 g/mol) has the highest molecular weight due to its propenyl and chlorophenyl groups. The target’s molecular weight would likely exceed ’s 310.8 g/mol due to the bulkier azo and propynyl substituents.
Physicochemical Properties
- Solubility: The dimethylamino group in the target and ’s compound may improve water solubility compared to halogenated derivatives (e.g., ’s chloro group) . The propynyl group’s hydrophobicity could reduce solubility relative to ’s hydroxyethyl substituent .
- The azo group in the target and may undergo photoisomerization or reduction under specific conditions .
Biological Activity
Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl- (CAS Number: 1325-58-2) is a compound that has garnered attention for its potential biological activities, particularly in cardiovascular and cellular contexts. This article aims to consolidate various research findings related to its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzenesulfonamide core, an azo group, and a propynyl substituent, which may contribute to its biological interactions.
Cardiovascular Effects
Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters. A notable study utilized an isolated rat heart model to investigate the impact of various benzenesulfonamide compounds on perfusion pressure and coronary resistance.
Experimental Design:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide) | 0.001 |
The results indicated that Compound 4 significantly decreased perfusion pressure in a time-dependent manner compared to the control and other compounds, suggesting a potential mechanism for altering cardiovascular dynamics through interaction with biomolecules involved in vascular resistance .
The theoretical interaction of benzenesulfonamide derivatives with calcium channels has been investigated using docking studies. These studies suggest that certain derivatives may function as calcium channel inhibitors, which could explain their effects on coronary resistance and perfusion pressure .
Case Studies
- Study on Perfusion Pressure:
- Calcium Channel Interaction:
Q & A
Basic: What are the optimal synthetic routes for preparing this benzenesulfonamide derivative?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Azo Coupling : React 4-(dimethylamino)aniline with a diazonium salt precursor (e.g., sodium nitrite/HCl) to form the azo linkage .
Sulfonamide Formation : Introduce the propargyl group via nucleophilic substitution using propargylamine and a sulfonyl chloride intermediate under basic conditions (e.g., NaOH in dichloromethane) .
Purification : Column chromatography (hexane/EtOAc) or recrystallization (ethanol) is recommended for isolating the final product .
Key Considerations : Monitor reaction progress with TLC (chloroform:methanol) and optimize pH to avoid side reactions (e.g., hydrolysis of the azo group) .
Advanced: How can contradictory spectral data (e.g., NMR) for this compound be resolved?
Methodological Answer:
Contradictions in spectral data often arise from:
- Tautomerism : The azo group (−N=N−) may exhibit keto-enol tautomerism, altering proton environments. Use DMSO-d₆ as a solvent to stabilize tautomers and compare with computational NMR predictions (DFT/B3LYP) .
- Impurity Peaks : Residual solvents (e.g., acetone) or unreacted propargylamine may appear in spectra. Employ HPLC (C18 column, acetonitrile/water gradient) to confirm purity .
Case Study : In , unresolved alkyne protons (δ ~2.5 ppm) were attributed to Cu(I) byproducts from click chemistry; ascorbate quenching mitigated this .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the azo chromophore (λmax ~450–500 nm) and assess stability under light/heat .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~370–390 g/mol) and isotopic patterns for sulfur/chlorine .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
Advanced: What mechanistic insights exist for its potential as a carbonic anhydrase inhibitor?
Methodological Answer:
- Docking Studies : The sulfonamide group binds Zn²⁺ in the enzyme active site, while the azo group enhances hydrophobic interactions. Compare binding affinities (ΔG) with analogs lacking the propargyl group using AutoDock Vina .
- Kinetic Assays : Measure inhibition constants (Ki) via stopped-flow CO₂ hydration assays. reports Ki < 10 nM for structurally similar pyrazolyl-sulfonamides .
Contradiction Alert : Some studies note reduced activity due to steric hindrance from the propargyl group; MD simulations can assess conformational flexibility .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Toxicity : Classified as a potential carcinogen (azo group degradation may release aromatic amines). Use fume hoods and PPE (gloves, goggles) .
- Decomposition : Avoid heating >150°C to prevent NOx and SOx emissions. Store at 2–8°C in amber vials to limit photodegradation .
Regulatory Note : Significant new use reporting (SNUR) under TSCA §721.4098 may apply for industrial-scale synthesis .
Advanced: How can computational modeling resolve conflicting bioactivity data across cell lines?
Methodological Answer:
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict permeability differences (e.g., Caco-2 vs. HEK293) .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) to explain variability in IC50 values. highlights sulfonate ester hydrolysis as a key metabolic pathway .
Basic: What solvents and reaction conditions stabilize the azo group during synthesis?
Methodological Answer:
- Solvents : Use aprotic solvents (DMF, DCM) to prevent protonation of the azo group. Aqueous ethanol is suitable for coupling but may require buffering (pH 6–7) .
- Temperature : Maintain <50°C during diazotization to avoid decomposition. For propargyl substitution, reflux in acetone/H₂O (1:1) at 60°C achieves >80% yield .
Advanced: What strategies mitigate batch-to-batch variability in crystallinity?
Methodological Answer:
- Polymorph Screening : Use solvent/antisolvent combinations (e.g., methanol/water) to isolate stable polymorphs. PXRD patterns should match simulated data (Mercury 4.3) .
- Seeding : Introduce pre-characterized crystals during crystallization to control nucleation. achieved 95% reproducibility using this method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
